molecular formula C24H28N6O2S B11281229 N-(1-Benzyl-4-piperidinyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide

N-(1-Benzyl-4-piperidinyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide

Cat. No.: B11281229
M. Wt: 464.6 g/mol
InChI Key: UEQBRCQZFXDFCD-UHFFFAOYSA-N
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Description

N-(1-Benzyl-4-piperidinyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring, a benzyl group, and a thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidine moiety, making it of interest for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-4-piperidinyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Construction of the Thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidine Core: This step involves the cyclization of appropriate thieno and triazole precursors under acidic or basic conditions.

    Coupling of the Piperidine and Thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidine Units: The final step involves the coupling of the piperidine derivative with the thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidine core, typically using amide bond formation techniques such as peptide coupling reagents (e.g., EDC, HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group in the thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidine moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-Benzyl-4-piperidinyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-4-piperidinyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and benzyl group may facilitate binding to hydrophobic pockets, while the thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidine moiety could interact with active sites or allosteric sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Benzyl-4-piperidinyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-D][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide: A structural isomer with a different arrangement of the thieno and triazolo rings.

    N-(1-Benzyl-4-piperidinyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide: Another isomer with a different ring fusion pattern.

Uniqueness

The uniqueness of N-(1-Benzyl-4-piperidinyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide lies in its specific arrangement of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to its isomers and other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H28N6O2S

Molecular Weight

464.6 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-(8-methyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide

InChI

InChI=1S/C24H28N6O2S/c1-28-23(32)22-19(12-15-33-22)30-20(26-27-24(28)30)8-5-9-21(31)25-18-10-13-29(14-11-18)16-17-6-3-2-4-7-17/h2-4,6-7,12,15,18H,5,8-11,13-14,16H2,1H3,(H,25,31)

InChI Key

UEQBRCQZFXDFCD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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